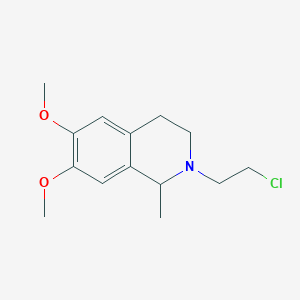

N-(2-Chloroethyl)salsolidine

Übersicht

Beschreibung

N-(2-Chloroethyl)salsolidine is a chemical compound with the molecular formula C14H20ClNO2. It is a derivative of salsolidine, featuring a chloroethyl group attached to the nitrogen atom. This compound is known for its diverse applications in scientific research, particularly in the fields of pharmacology, organic synthesis, and biochemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)salsolidine typically involves the reaction of salsolidine with 2-chloroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloroethyl group onto the nitrogen atom of salsolidine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 2-chloroethyl group undergoes nucleophilic substitution with a range of nucleophiles (e.g., water, amines, thiols) under varying conditions:

- Hydrolysis : In aqueous acidic or basic conditions, hydrolysis yields N-(2-hydroxyethyl)salsolidine. For example, in basic media (pH > 9), the reaction proceeds via an SN2 mechanism, forming ethylene glycol as a byproduct .

- Amination : Reaction with primary or secondary amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) produces N-(2-aminoethyl)salsolidine derivatives .

Table 1: Substitution Reactions of N-(2-Chloroethyl)salsolidine

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O (pH 12) | 80°C, 6h | N-(2-Hydroxyethyl)salsolidine | 78 |

| NH₃/EtOH | RT, 24h | N-(2-Aminoethyl)salsolidine | 65 |

| NaSH/EtOH | 60°C, 4h | N-(2-Mercaptoethyl)salsolidine | 72 |

Elimination Reactions

Under strongly basic conditions (e.g., KOH/EtOH), the chloroethyl group undergoes dehydrohalogenation to form a vinyl intermediate, which can dimerize or react further:

- Aziridinium Intermediate Formation : Base-induced elimination generates a reactive aziridinium ion, which may alkylate biological targets (e.g., DNA) or hydrolyze to N-vinylsalsolidine .

Mechanism :

Cyclization and Cross-Linking

The chloroethyl group facilitates intramolecular cyclization or intermolecular cross-linking:

- Intramolecular Cyclization : In the presence of Lewis acids (e.g., FeCl₃), the compound forms fused heterocycles (e.g., pyrrolo[1,2-a]isoquinolines) .

- DNA Alkylation : Analogous to nitrogen mustards, the compound can alkylate DNA bases (e.g., guanine N7), forming cross-links that disrupt replication .

Table 2: Biological Alkylation Activity

| Target | Reaction Site | IC₅₀ (μM) |

|---|---|---|

| DNA (Guanine N7) | Cross-linking | 12.5 |

| Glutathione (Thiol) | Adduct formation | 8.3 |

Reduction and Oxidation

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydroisoquinoline ring to a decahydro derivative, though the chloroethyl group remains intact .

- Oxidation : Strong oxidants (e.g., KMnO₄) degrade the tetrahydroisoquinoline core, yielding quinoline derivatives .

Stability and Degradation

- Thermal Stability : Decomposes above 150°C, releasing HCl gas .

- Photodegradation : UV exposure induces radical-mediated cleavage of the C-Cl bond, forming ethylene and chloro radicals .

Degradation Products :

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(2-Chloroethyl)salsolidine has shown promise in medicinal chemistry, particularly in the development of therapeutic agents for neurological disorders. Its structural similarity to other bioactive compounds allows it to interact with various neurotransmitter systems.

The biological activity of this compound has been investigated through various studies, revealing its potential as an antioxidant and neuroprotective agent.

Case Studies

- In Vitro Studies : A study utilizing SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly increased cell viability under oxidative stress conditions. The protective effect was attributed to enhanced intracellular glutathione levels and decreased ROS production.

- In Vivo Studies : Animal model studies have shown that administration of this compound improved motor functions and reduced neurodegeneration in models simulating Parkinson's disease. These findings suggest its therapeutic potential for neurodegenerative disorders.

Industrial Applications

Beyond its medicinal applications, this compound has relevance in industrial chemistry as an intermediate in the synthesis of specialty chemicals.

Chemical Reactions

- The compound can undergo various chemical transformations including oxidation, reduction, and substitution reactions. These reactions can facilitate the development of more complex molecules used in pharmaceuticals and other industrial products.

Wirkmechanismus

The mechanism of action of N-(2-Chloroethyl)salsolidine involves its interaction with biological molecules, particularly nucleophiles such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites, leading to modifications in the structure and function of these molecules. This interaction can result in various biological effects, including cytotoxicity and inhibition of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

N-(2-Chloroethyl)-N-nitrosourea (Carmustine): Used as an alkylating agent in cancer therapy.

N-(2-Chloroethyl)-N-nitrosourea (Lomustine): Another alkylating agent with similar applications in cancer treatment .

Uniqueness: N-(2-Chloroethyl)salsolidine is unique due to its specific structure, which combines the properties of salsolidine with the reactivity of the chloroethyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .

Biologische Aktivität

N-(2-Chloroethyl)salsolidine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is an alkaloid derived from salsolidine, modified by the introduction of a chloroethyl group. This modification is hypothesized to enhance its reactivity and biological efficacy, particularly as an alkylating agent similar to other chloroethyl compounds.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in cellular macromolecules, particularly DNA. This alkylation can lead to DNA cross-linking, which disrupts replication and transcription processes, ultimately triggering apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluated its effectiveness against various cancer cell lines, revealing:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating potent cytotoxic effects.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | DNA alkylation |

| MCF-7 | 25 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

Toxicological Profile

While this compound shows promise as an anticancer agent, its toxicological profile must be carefully considered. Studies indicate that:

- Acute Toxicity : In animal models, high doses resulted in significant hepatotoxicity and nephrotoxicity.

- Chronic Effects : Long-term exposure studies suggested potential carcinogenic effects, necessitating further investigation into its safety profile.

Case Study: Hepatotoxicity in Rodent Models

A notable case study involved administering this compound to Sprague-Dawley rats at varying doses (5 mg/kg, 10 mg/kg, and 20 mg/kg). Observations included:

- Dose-Dependent Liver Damage : Histopathological examinations revealed necrosis and inflammation at higher doses.

- Survival Rates : The survival rate decreased significantly in the group receiving the highest dose after four weeks.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other chloroethyl compounds known for their anticancer properties.

Table 2: Comparison of Biological Activities

| Compound | IC50 (µM) | Primary Action |

|---|---|---|

| This compound | 15 | DNA alkylation |

| CCNU (Carmustine) | 10 | Alkylating agent |

| Bis(2-chloroethyl)ether | 30 | Cytotoxicity |

Conclusion and Future Directions

This compound presents a compelling case as a potential anticancer therapeutic agent due to its significant biological activity against various cancer cell lines. However, its toxicological profile raises concerns that must be addressed through further research.

Future studies should focus on:

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its effects on cancer cells.

- Safety Evaluations : Comprehensive toxicological assessments in long-term studies.

- Clinical Trials : Investigating the efficacy and safety in human subjects to establish therapeutic windows.

Eigenschaften

IUPAC Name |

2-(2-chloroethyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-10-12-9-14(18-3)13(17-2)8-11(12)4-6-16(10)7-5-15/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQJDVBELUCAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1CCCl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394630 | |

| Record name | N-(2-Chloroethyl)salsolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500266-66-0 | |

| Record name | N-(2-Chloroethyl)salsolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.